molecular formula C6H11N B12361932 3-Methylene-piperidine CAS No. 15031-81-9

3-Methylene-piperidine

Cat. No.: B12361932
CAS No.: 15031-81-9
M. Wt: 97.16 g/mol
InChI Key: DMICIZVPSKKBDO-UHFFFAOYSA-N
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Description

3-Methylene-piperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a methylene group attached to the piperidine ring. It is a colorless liquid with a distinct amine-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylene-piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with formaldehyde under basic conditions, leading to the formation of the methylene bridge. Another method includes the use of Grignard reagents, where piperidine is reacted with a suitable alkyl halide to introduce the methylene group.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel. This process is efficient and yields high purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methylene-piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methylene group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

    Substitution: Alkyl halides, Grignard reagents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

3-Methylene-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methylene-piperidine involves its interaction with various molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit key signaling pathways such as PI3K/Akt, leading to apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but without the methylene group.

    Pyridine: Another related compound with a nitrogen atom in the ring but lacking the methylene bridge.

    Piperazine: Contains two nitrogen atoms in the ring, differing significantly in structure and reactivity.

Uniqueness: 3-Methylene-piperidine stands out due to its unique methylene group, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and pharmaceutical research, offering opportunities for the development of novel compounds with specific biological activities .

Properties

CAS No.

15031-81-9

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

3-methylidenepiperidine

InChI

InChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h7H,1-5H2

InChI Key

DMICIZVPSKKBDO-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCNC1

Origin of Product

United States

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